N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivativesThe presence of the thiadiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur atoms, contributes to the compound’s unique properties and reactivity .
Properties
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-3-19-9-12-16-17-14(21-12)15-13(18)10-7-5-6-8-11(10)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOSDZSOVRQXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC=CC=C2SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-(ethylsulfanyl)benzoic acid with thiosemicarbazide to form the intermediate 2-(ethylsulfanyl)benzohydrazide. This intermediate is then cyclized with ethyl bromoacetate to yield the desired thiadiazole derivative . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .
Chemical Reactions Analysis
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of substituted thiadiazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally retain the core thiadiazole structure with modifications at the ethoxymethyl or ethylsulfanyl positions .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial and anticancer agent due to its ability to disrupt DNA replication and inhibit the growth of bacterial and cancer cells . Additionally, the compound has been investigated for its anti-inflammatory, anticonvulsant, and neuroprotective properties . In the field of industrial chemistry, thiadiazole derivatives are used as corrosion inhibitors and in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing the compound to interfere with DNA replication processes . This disruption can inhibit the proliferation of bacterial and cancer cells. Additionally, the compound’s ability to modulate enzyme activity and interact with cellular receptors contributes to its diverse biological effects .
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide can be compared to other thiadiazole derivatives, such as N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide . These compounds share the core thiadiazole structure but differ in their substituents, leading to variations in their biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
